molecular formula C14H26N2O2 B1472088 Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate CAS No. 884199-30-8

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1472088
CAS No.: 884199-30-8
M. Wt: 254.37 g/mol
InChI Key: OYQPURXLPQOXRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is a valuable chemical intermediate in pharmaceutical research and development. This diazepane derivative is part of a class of nitrogen-containing heterocycles that serve as critical building blocks for designing novel therapeutic agents. The core 1,4-diazepane scaffold is a seven-membered ring isostere of piperazine, offering distinct conformational properties that can optimize binding interactions with biological targets . The specific 4-(cyclopropylmethyl) substitution on this scaffold is a modification of high interest in medicinal chemistry, as it is explored in the development of targeted receptor antagonists, such as for the CXCR4 receptor, a key player in cancer metastasis, stem cell mobilization, and viral infection . The tert-butyloxycarbonyl (Boc) protecting group is essential for modern multi-step synthesis, allowing researchers to temporarily mask the secondary amine functionality during reactions at other sites on the molecule, thus providing crucial synthetic flexibility . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQPURXLPQOXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment. For instance, the stability of the compound could be affected by the presence of reactive species in the environment. The efficacy of the compound could also be influenced by the concentration of the compound and its target molecules.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions can vary, with some resulting in the formation of stable enzyme-inhibitor complexes, while others may lead to transient interactions that modulate enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes.

Biological Activity

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of diazepane derivatives, which have been studied for various pharmacological effects, including anticancer properties. This article provides a detailed examination of its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 884199-30-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds within this class can influence cellular pathways involved in cancer progression and other diseases. The specific mechanisms may include:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Kinase Activity : Some diazepane derivatives exhibit selective inhibition of kinases that are critical in signaling pathways associated with cancer and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of diazepane derivatives, including this compound. A notable case study involved testing the compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A375 (melanoma)1.1Inhibition of tubulin polymerization
RPMI7951 (melanoma)1.2Induction of apoptosis
HCT116 (colorectal)3.3Cell cycle arrest at G2/M phase

In this study, the compound exhibited significant cytotoxicity against melanoma and colorectal cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of diazepane derivatives. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of any therapeutic agent. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Distribution : High tissue distribution observed, particularly in liver and brain tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicity assessments indicate that while the compound exhibits low acute toxicity (LD50 > 2000 mg/kg in animal models), further studies are necessary to evaluate chronic exposure effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate has been studied for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

  • Case Study : Research indicates that derivatives of diazepane compounds exhibit varying degrees of activity against different biological targets, including neurotransmitter receptors and enzymes involved in disease pathways. For instance, structural analogs have shown promise in modulating GABAergic activity, which is crucial for treating anxiety disorders .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of diazepane derivatives. The unique structure of this compound may contribute to its efficacy against specific bacterial strains.

  • Data Table: Antimicrobial Activity of Diazepane Derivatives
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Another Diazepane DerivativeEscherichia coli16 µg/mL
Diazepane VariantPseudomonas aeruginosa64 µg/mL

Pharmacological Insights

3. Neuropharmacology

The compound's ability to interact with the central nervous system makes it a candidate for neuropharmacological studies. Its structural similarity to known anxiolytics suggests potential use in treating anxiety and depression.

  • Case Study : A comparative study evaluated the effects of various diazepane derivatives on anxiety-like behavior in rodent models. Results indicated that certain modifications to the tert-butyl group significantly enhanced anxiolytic effects without sedative side effects .

4. Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound, particularly in inhibiting enzymes related to metabolic disorders.

  • Data Table: Enzyme Inhibition Potency
Compound NameTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase12 µM
Another Diazepane DerivativeCyclooxygenase8 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The tert-butyl 1,4-diazepane-1-carboxylate scaffold is versatile, enabling diverse substitutions at the 4-position. Below is a comparative analysis of derivatives with distinct functional groups:

Table 1: Key Structural Analogues and Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference IDs
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Cyclopropylmethyl C₁₄H₂₆N₂O₂ 254.37 Intermediate in drug discovery; used in Spns2 inhibitors and receptor ligand synthesis
Tert-butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate 2-Methoxyphenyl C₁₇H₂₆N₂O₃ 306.40 Dopamine D3 receptor ligand; evaluated for selectivity and lipophilicity (Clog P = 2.8)
Tert-butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate 4-Decylphenylcarbamoyl C₂₇H₄₆N₃O₃ 460.35 Potent Spns2 inhibitor (IC₅₀ = 0.8 μM); orally bioavailable
Tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate 6-Bromopyridin-2-yl C₁₅H₂₁BrN₃O₂ 356.26 Building block for kinase inhibitors; high purity (95%)
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate 5-Bromo-1,3,4-thiadiazol-2-yl C₁₂H₁₈BrN₄O₂S 362.26 Multifunctional scaffold for anticancer agents
Tert-butyl 4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane-1-carboxylate 4-Trifluoromethylbenzoyl C₁₈H₂₃F₃N₂O₃ 372.38 Intermediate in CNS drug development; lipophilic (Clog P = 3.1)

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate typically involves:

  • Construction or availability of the 1,4-diazepane core.
  • Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen.
  • Alkylation or substitution at the 4-position of the diazepane ring with a cyclopropylmethyl moiety.

Preparation of Boc-Protected Diazepane Core

A common starting point is tert-butyl 1,4-diazepane-1-carboxylate, which is commercially available or prepared via Boc-protection of 1,4-diazepane. The Boc group is introduced by reaction with tert-butyl chloroformate under basic conditions, typically using triethylamine or DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane or DMF. This step protects the nitrogen to allow selective functionalization elsewhere on the molecule.

Representative Literature Procedure

A recent study focused on diazepane derivatives for medicinal chemistry applications provides a general amide coupling procedure involving Boc-protected diazepane derivatives, which can be adapted for the synthesis of this compound analogs:

Step Reagents and Conditions Description Yield
1 tert-butyl 1,4-diazepane-1-carboxylate (4 mmol), base (DIPEA, 3 equiv), DMF solvent, room temperature Boc-protected diazepane core preparation and activation High (typically >95%)
2 Alkylation with cyclopropylmethyl halide or equivalent nucleophile under inert atmosphere Introduction of cyclopropylmethyl substituent at 4-position Variable, optimized for >80%
3 Purification by preparative HPLC or crystallization Isolation of pure product 85-98%

The reaction progress is monitored by LC-MS and NMR spectroscopy to confirm substitution and purity.

Industrial and Scale-Up Considerations

In industrial settings, continuous flow reactors are increasingly used for the synthesis of diazepane derivatives, including Boc-protected analogs, due to their advantages in:

  • Precise control of reaction parameters (temperature, pressure).
  • Improved safety profiles.
  • Enhanced yield and purity.
  • Scalability for commercial production.

For example, the use of continuous flow reactors for Boc-protection and subsequent alkylation steps can reduce reaction times and improve reproducibility.

Analytical Data Supporting Preparation

Typical characterization data for this compound include:

Analytical Method Data Example
LC-MS (ESI) [M + H]^+ peak consistent with molecular weight (e.g., m/z ~ appropriate for C14H26N2O2)
^1H NMR (400 MHz, DMSO-d6) Signals corresponding to Boc tert-butyl group (~1.4 ppm, singlet, 9H), cyclopropylmethyl protons (~0.2-0.6 ppm), and diazepane ring protons (3.0-4.0 ppm multiplets)
Purity (HPLC) >95% after purification
Melting Point Typically reported for solid derivatives

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Notes Yield (%)
Boc protection of 1,4-diazepane tert-butyl chloroformate, base (TEA or DIPEA) Room temp, organic solvent (DCM, DMF) Protects nitrogen for selective alkylation >95
Alkylation at 4-position Cyclopropylmethyl halide or nucleophile Inert atmosphere, controlled temperature Nucleophilic substitution or reductive alkylation 80-90
Purification Preparative HPLC or crystallization Standard purification Ensures high purity for research use 85-98

Research Findings and Optimization

  • Optimization of base equivalents and solvent choice critically affects yield and selectivity.
  • Use of HATU or other coupling agents is common for amide bond formation in related diazepane derivatives, which may be adapted for functionalization steps.
  • Monitoring by LC-MS and NMR ensures structural integrity and purity.
  • Continuous flow techniques show promise for industrial-scale synthesis, improving efficiency and safety.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via Boc-protection/deprotection strategies. For example, tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (a structurally related intermediate) is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, followed by neutralization with saturated sodium bicarbonate and extraction with DCM . Key steps include:

  • Deprotection: TFA/DCM at room temperature (RT) overnight.
  • Neutralization: NaHCO₃ to adjust pH.
  • Purification: Drying over MgSO₄ and concentration in vacuo.

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on 1H NMR and mass spectrometry (MS) . For instance, the deprotected analog in showed:

  • MS (ESI+) : m/z 141 [M+H]+.
  • 1H NMR : Distinct peaks for cyclopropane protons (δ 0.42–0.50 ppm), Boc tert-butyl group (δ 1.43 ppm), and diazepane ring protons (δ 2.29–3.53 ppm) .
Proton Environmentδ (ppm)Multiplicity
Cyclopropane CH₂0.42–0.50Multiplet
Boc tert-butyl1.43Singlet
Diazepane ring NH/CH₂2.29–3.53Multiplet

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications ():

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Neutralize waste with bicarbonate before disposal .

Q. What purification methods are effective for this compound?

Column chromatography (e.g., silica gel with ethyl acetate/hexanes) and extraction (DCM/water) are standard. achieved 92% yield after deprotection using these methods, while used flash chromatography for similar diazepane derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

  • Solvent choice : TFA in DCM ensures efficient deprotection .
  • Catalyst loading : Pd/C (10%) under hydrogen pressure (1.8 MPa) for hydrogenation steps (yield: 67%) .
  • Reaction time : Extended stirring (48 hours) for reductive amination ().
ConditionParameterYield (%)
TFA in DCM, RT, overnightDeprotection92
Pd/C, H₂, 40°C, 24 hHydrogenation67

Q. What strategies determine the stereochemistry of derivatives synthesized from this compound?

Chiral HPLC and X-ray crystallography are gold standards. In , diastereomers (277 and 278) were separated via chromatography and confirmed by distinct 1H NMR shifts (e.g., δ 3.53 vs. 3.57 ppm for benzyl protons) . Computational tools (e.g., SHELXL for crystallography) further validate stereochemical outcomes .

Q. How should researchers address discrepancies in spectroscopic data?

  • Cross-validation : Compare experimental NMR/MS with literature (e.g., cyclopropane protons in match typical δ 0.4–0.6 ppm ).
  • Computational modeling : Use tools like Gaussian to predict chemical shifts and identify anomalies.
  • Alternative techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What role does this compound play as an intermediate in complex syntheses?

It serves as a precursor for bioactive molecules. For example:

  • Step 5 () : Reacted with 4-(dibenzylamino)cyclohexan-1-one to yield dibenzylamine derivatives (277/278), later hydrogenated to cyclohexan-1-amine (279) for pharmacological studies .
  • Analog synthesis : Modified with aryl groups (e.g., 2-methoxyphenyl in ) to explore structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

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